

# In-Depth Technical Guide: (-)-Isolongifolol (C15H26O)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of the sesquiterpenoid alcohol, **(-)-Isolongifolol**. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and the visualization of its biological context.

# **Chemical and Physical Properties**

**(-)-Isolongifolol** is a tricyclic sesquiterpenoid with the molecular formula C15H26O. Its structure is characterized by a complex bridged ring system. A summary of its key chemical and physical properties is presented in Table 1.



Property	Value	Source
Molecular Formula	C15H26O	[1]
Molecular Weight	222.37 g/mol	[1]
IUPAC Name	[(1R,2S,7S,8S,9S)-3,3,7- trimethyl-8- tricyclo[5.4.0.0 <sup>2</sup> , <sup>9</sup> ]undecanyl]m ethanol	[1]
CAS Number	1139-17-9	[1]
Appearance	White crystalline solid	
Melting Point	113-114 °C	
Boiling Point	300.9 ± 10.0 °C (Predicted)	
Density	0.971 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Solubility	Soluble in organic solvents such as chloroform and methanol.	_

# **Spectroscopic Data**

The structural elucidation of **(-)-Isolongifolol** is confirmed through various spectroscopic techniques. The following tables summarize the available spectroscopic data.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

While complete assigned experimental NMR data is not readily available in public literature, the structural complexity of **(-)-Isolongifolol** would produce a detailed spectrum. A representative analysis would include:

• ¹H NMR: Resonances corresponding to methyl groups, methylene protons within the cyclic systems, and methine protons at the ring junctions. The hydroxymethyl group would exhibit characteristic shifts.



• ¹³C NMR: Signals for fifteen carbon atoms, including methyl, methylene, methine, and quaternary carbons, as well as the carbon of the hydroxymethyl group.

### Infrared (IR) Spectroscopy

The IR spectrum of (-)-Isolongifolol would be characterized by the following absorption bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400 (broad)	O-H stretch (alcohol)
~2950-2850	C-H stretch (alkane)
~1460 and ~1370	C-H bend (alkane)
~1050	C-O stretch (primary alcohol)

### **Mass Spectrometry (MS)**

Electron ionization mass spectrometry (EI-MS) data for **(-)-Isolongifolol** is available from the NIST WebBook.[2] The fragmentation pattern is consistent with its tricyclic sesquiterpenoid structure.

# **Experimental Protocols**

Detailed experimental protocols for the synthesis and isolation of **(-)-Isolongifolol** are crucial for its further study and application.

# Synthesis of (-)-Isolongifolol

A common synthetic route to sesquiterpenoids involves the modification of readily available natural products. A plausible synthesis of **(-)-Isolongifolol** could start from longifolene, a naturally occurring tricyclic sesquiterpene hydrocarbon.

Hypothetical Synthetic Protocol from Longifolene:

Hydroboration-Oxidation of Longifolene:



- To a solution of longifolene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of borane-THF complex (BH₃·THF) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Cool the mixture to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30%).
- Stir the mixture at room temperature for 1 hour.
- Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting alcohol mixture by column chromatography on silica gel to yield (-) Isolongifolol.

# **Isolation of (-)-Isolongifolol**

(-)-Isolongifolol can be isolated from natural sources, such as the fungus Junghuhnia nitida.

General Isolation Protocol:

#### Extraction:

- The dried and powdered biomass of the natural source is extracted exhaustively with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, at room temperature.
- The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

#### Fractionation:

- The crude extract is subjected to liquid-liquid partitioning between solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- Chromatographic Purification:



 The fraction containing (-)-Isolongifolol is further purified using a combination of chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

# **Biological Activity and Signaling Pathways**

Research has indicated that derivatives of **(-)-Isolongifolol** possess inhibitory activity against the enzyme butyrylcholinesterase (BChE).[3]

# **Butyrylcholinesterase Inhibitory Activity**

Microbial transformation of **(-)-Isolongifolol** yields hydroxylated metabolites that have been shown to inhibit butyrylcholinesterase.[3] The  $IC_{50}$  values for two of these metabolites are presented in Table 2.

Compound	IC50 (μM)
10α-hydroxyisolongifolol	13.6
9α-hydroxyisolongifolol	299.5

Experimental Protocol for Butyrylcholinesterase Inhibition Assay (Ellman's Method):

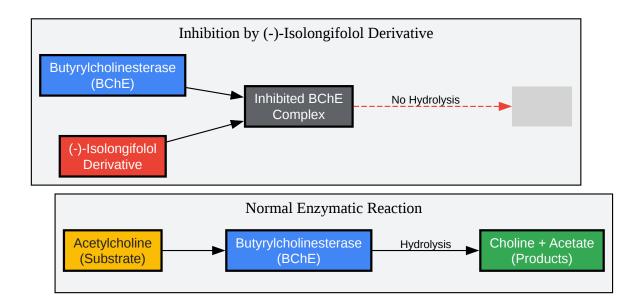
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add a solution of butyrylcholinesterase in phosphate buffer (pH 8.0).
- Add various concentrations of the test compound to the wells.
- Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.
- Initiate the reaction by adding the substrate, butyrylthiocholine iodide, and the chromogenic reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
- Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate
  of the reaction is proportional to the enzyme activity.



 Calculate the percentage of inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value.

## **Signaling Pathway Visualization**

The inhibition of butyrylcholinesterase by **(-)-Isolongifolol** derivatives suggests a potential role in modulating cholinergic signaling. The following diagram illustrates the general mechanism of enzyme inhibition.



Click to download full resolution via product page

Caption: Mechanism of Butyrylcholinesterase Inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. (-)-Isolongifolol | C15H26O | CID 12311096 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. Isolongifolol [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: (-)-Isolongifolol (C15H26O)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075120#molecular-formula-c15h26o-isolongifolol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com